molecular formula C18H14ClNO5S B11511566 (3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11511566
M. Wt: 391.8 g/mol
InChI Key: RAFPVRPRXSPLBH-YBEGLDIGSA-N
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Description

(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazinone core, which is a bicyclic structure containing both benzene and oxazinone rings. The presence of a 4-chlorophenyl group and an ethylsulfonyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazinone core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carboxylic acid derivative.

    Introduction of the 4-Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group through a Friedel-Crafts acylation reaction. This reaction requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.

    Formation of the Ethylsulfonyl Group: The final step involves the introduction of the ethylsulfonyl group through a sulfonation reaction. This can be achieved by reacting the intermediate compound with ethylsulfonyl chloride in the presence of a base, such as pyridine, to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one
  • (3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one

Uniqueness

(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C18H14ClNO5S

Molecular Weight

391.8 g/mol

IUPAC Name

3-[(Z)-2-(4-chlorophenyl)-2-hydroxyethenyl]-6-ethylsulfonyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C18H14ClNO5S/c1-2-26(23,24)13-7-8-17-14(9-13)20-15(18(22)25-17)10-16(21)11-3-5-12(19)6-4-11/h3-10,21H,2H2,1H3/b16-10-

InChI Key

RAFPVRPRXSPLBH-YBEGLDIGSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)Cl)\O

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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